molecular formula C9H17NO2 B8309669 5-(2-Pentyloxy) pyrrolidin-2-one

5-(2-Pentyloxy) pyrrolidin-2-one

Cat. No. B8309669
M. Wt: 171.24 g/mol
InChI Key: NRJZJDZFFHVBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04948804

Procedure details

5.5 g of 5-hydroxy-pyrrolidin-2-one, 30 cm3 of 2-pentanol and 2.75 g of Amberlite-15 resin are agitated for 5 hours at ambient temperature. After filtering, the excess pentanol is distilled off under 1 mm Hg at 40° C. The residue is chromatograp:hed on silica, (eluent: ethyl acetate), and 3.7 g of the expected product is obtained.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:8][CH:9](O)[CH2:10][CH2:11][CH3:12]>>[CH3:8][CH:9]([O:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
OC1CCC(N1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CC(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
DISTILLATION
Type
DISTILLATION
Details
the excess pentanol is distilled off under 1 mm Hg at 40° C

Outcomes

Product
Name
Type
product
Smiles
CC(CCC)OC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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